Fmoc-NH-PEG5-C2-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

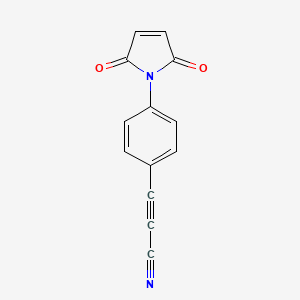

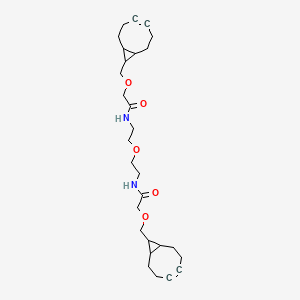

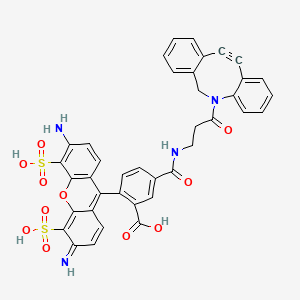

Fmoc-NH-PEG5-C2-NH2 is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a polyethylene glycol chain with five ethylene glycol units, providing flexibility and solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG5-C2-NH2 typically involves the following steps:

Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.

Polyethylene Glycol Chain Attachment: The polyethylene glycol chain is introduced through a series of ethylene glycol units, which are linked via ether bonds.

Final Coupling: The protected amine is coupled with the polyethylene glycol chain to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-PEG5-C2-NH2 undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the amine group for further functionalization.

Coupling Reactions: The exposed amine group can participate in coupling reactions with carboxylic acids or other electrophiles to form amide bonds.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for amide bond formation.

Major Products Formed

Deprotected Amine: Removal of the Fmoc group yields the free amine, which can be further functionalized.

Amide Derivatives: Coupling reactions with carboxylic acids produce amide derivatives, which are essential in peptide synthesis.

Scientific Research Applications

Fmoc-NH-PEG5-C2-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

Biology: Employed in the development of peptide-based hydrogels for tissue engineering and drug delivery.

Medicine: Utilized in the design of drug delivery systems, particularly for targeting cancer cells.

Industry: Applied in the production of advanced materials and nanocarriers for various biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-NH-PEG5-C2-NH2 involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The polyethylene glycol chain provides flexibility and solubility, facilitating the interaction between the PROTAC and its targets .

Comparison with Similar Compounds

Similar Compounds

Fmoc-NH-PEG3-C2-NH2: A similar compound with a shorter polyethylene glycol chain, providing less flexibility and solubility.

Fmoc-NH-PEG7-C2-NH2: A compound with a longer polyethylene glycol chain, offering greater flexibility and solubility but potentially more steric hindrance.

Uniqueness

Fmoc-NH-PEG5-C2-NH2 strikes a balance between flexibility, solubility, and steric hindrance, making it a versatile linker for PROTAC synthesis. Its optimal chain length allows for efficient interaction with target proteins and E3 ubiquitin ligases, enhancing the efficacy of PROTACs .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O7/c28-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-29-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21,28H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOMUBRLMOQWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)

![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)

![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)

![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)

![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)

![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)